molecular formula C10H8Cl2O3 B067468 Ethyl 2,3-dichlorobenzoylformate CAS No. 180868-99-9

Ethyl 2,3-dichlorobenzoylformate

Cat. No.: B067468
CAS No.: 180868-99-9
M. Wt: 247.07 g/mol
InChI Key: AHXVZWLBSUWYJX-UHFFFAOYSA-N
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Preparation Methods

Ethyl 2,3-dichlorobenzoylformate can be synthesized through several synthetic routes. One common method involves the reaction of 2,3-dichlorobenzoyl chloride with ethyl formate in the presence of a base such as triethylamine. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the reactants . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Ethyl 2,3-dichlorobenzoylformate undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols . Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of ethyl 2,3-dichlorobenzoylformate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Ethyl 2,3-dichlorobenzoylformate can be compared with other similar compounds, such as:

  • Ethyl 2,4-dichlorobenzoylformate
  • Ethyl 2,5-dichlorobenzoylformate
  • Ethyl 2,6-dichlorobenzoylformate

These compounds share similar chemical structures but differ in the position of the chlorine atoms on the benzene ring. This difference can lead to variations in their chemical reactivity and applications . This compound is unique due to its specific substitution pattern, which can influence its reactivity and suitability for certain applications .

Properties

IUPAC Name

ethyl 2-(2,3-dichlorophenyl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2O3/c1-2-15-10(14)9(13)6-4-3-5-7(11)8(6)12/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHXVZWLBSUWYJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=C(C(=CC=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10641286
Record name Ethyl (2,3-dichlorophenyl)(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180868-99-9
Record name Ethyl (2,3-dichlorophenyl)(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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